2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
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Overview
Description
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid is an organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The introduction of the fluoro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be achieved using methanol in the presence of a strong acid.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-fluorobenzenesulfonimide (NFSI), methanol (CH₃OH), acetyl chloride (CH₃COCl)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced indole derivatives
Substitution: Fluoro, methoxy, and acetic acid derivatives
Scientific Research Applications
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding indole-based signaling.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
5-methoxy-2-methyl-3-indoleacetic acid: A structurally similar compound with different functional groups.
6-fluoroindole: Another indole derivative with a fluoro group.
Uniqueness
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid is unique due to the combination of fluoro, methoxy, and acetic acid groups on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, characterized by its unique structural features including a fluoro group, a methoxy group, and an acetic acid moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₃FNO₂
- Molecular Weight : Approximately 237.23 g/mol
- Structure : The compound's structure contributes to its unique chemical properties and biological activities, differentiating it from other indole derivatives.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression. For instance, it has shown potential in modulating pathways associated with tumor growth and metastasis.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Neuroprotective Properties : Some studies have indicated that indole derivatives can provide neuroprotection, potentially making this compound relevant in the context of neurodegenerative diseases.
Case Studies
Recent research has explored the effects of this compound in various biological assays:
-
In Vitro Anticancer Studies :
- In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound demonstrated significant cytotoxicity compared to control groups. The mechanism of action appears to involve apoptosis induction through caspase activation.
-
Inflammation Model :
- In carrageenan-induced paw edema models, the compound effectively reduced inflammation markers, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection Assays :
- In models assessing neuroprotective effects, the compound showed promise in reducing oxidative stress markers, suggesting potential applications in treating neurodegenerative conditions.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Anticancer | 15.4 | |
Indole-3-acetic acid | Plant Growth Hormone | N/A | |
Indomethacin | Anti-inflammatory | 0.04 | |
Benzimidazole Derivative | Anticancer | 12.0 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : Potential interactions with specific receptors could modulate cellular signaling pathways relevant to cancer and inflammation.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for assessing its viability as a therapeutic agent.
Properties
Molecular Formula |
C12H12FNO3 |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H12FNO3/c1-6-7(4-12(15)16)8-3-11(17-2)9(13)5-10(8)14-6/h3,5,14H,4H2,1-2H3,(H,15,16) |
InChI Key |
BZUULVMJZUZFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)F)OC)CC(=O)O |
Origin of Product |
United States |
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